Methandriol dipropionate (CAS 3593-85-9) is a synthetic anabolic-androgenic steroid (AAS) ester, specifically the C3,17β-dipropionate ester of 17α-methyl-5-androstenediol. In modern industrial and scientific procurement, it is primarily sourced as a certified analytical reference standard for forensic toxicology, sports doping control (GC-MS/LC-MS), and veterinary residue analysis [1]. Historically utilized as an extended-release intramuscular depot agent, the compound's dual esterification significantly increases its lipophilicity and alters its pharmacokinetic profile compared to the base steroid. Buyers prioritize this specific compound for its validated mass spectrometric fragmentation patterns, specific chromatographic retention times, and high solubility in lipid-based formulation vehicles.
Substituting methandriol dipropionate with unesterified methandriol or alternative AAS esters (e.g., methandriol bisenanthate or nandrolone decanoate) fundamentally compromises both analytical and formulation workflows. In anti-doping and residue analysis, mass spectrometry methods require the exact ester standard to calibrate retention times and quantify specific phase I hydrolysis and C16-hydroxylation metabolites; a base methandriol standard cannot validate the detection of the intact ester in hair or plasma matrices [1]. Furthermore, in formulation contexts, the lack of the dipropionate moieties drastically reduces the compound's oil-vehicle solubility and eliminates the prolonged intramuscular depot effect, reducing the active half-life from several weeks to mere hours.
The esterification of methandriol at the C3 and C17β positions to form methandriol dipropionate creates a highly lipophilic prodrug that exhibits a significantly extended release profile from intramuscular oil depots. In veterinary pharmacokinetic models, methandriol dipropionate demonstrates an active circulating duration of approximately 21 days [1]. In contrast, short-acting oral AAS like ethylestrenol or unesterified methandriol are cleared rapidly, with ethylestrenol exhibiting an excretion window of merely 48 hours [1].
| Evidence Dimension | Active depot duration / excretion window |
| Target Compound Data | Methandriol dipropionate: ~21 days |
| Comparator Or Baseline | Ethylestrenol / unesterified methandriol: 48 hours to a few days |
| Quantified Difference | >10-fold extension in active depot duration |
| Conditions | Intramuscular oil depot administration in veterinary models |
Procurement of the dipropionate ester is essential for formulating long-acting depot injections where sustained release over multiple weeks is required.
Methandriol dipropionate is utilized as a certified analytical reference standard in sports doping and veterinary residue control to map specific metabolic pathways. Studies utilizing GC-MS and LC-MS/MS have demonstrated that methandriol dipropionate yields a distinct phase I metabolic profile—specifically undergoing hydrolysis, reduction of the Δ5 unsaturation, and hydroxylation at C16 [1]. This contrasts sharply with comparators like nandrolone laurate, which undergoes oxidation and epimerization of the 17β-hydroxyl function [1]. The availability of the exact dipropionate standard is mandatory for calibrating retention times and validating these specific MS/MS fragmentation pathways.
| Evidence Dimension | Phase I metabolic fragmentation profile (GC-MS/LC-MS) |
| Target Compound Data | Methandriol dipropionate: Hydrolysis, Δ5 reduction, and C16 hydroxylation |
| Comparator Or Baseline | Nandrolone laurate: Δ4-3-ketone reduction and 17β-hydroxyl epimerization |
| Quantified Difference | Distinct, non-overlapping phase I metabolic pathways and retention times |
| Conditions | GC-MS and LC-MS/MS analysis of post-administration urine/plasma matrices |
Forensic and anti-doping laboratories must procure the exact ester to validate specific mass spectrometric assays and ensure legally defensible detection of illicit use.
The addition of two propionate groups to the methandriol core significantly increases the molecule's lipophilicity, yielding a calculated logP of approximately 4.98 [1]. This high partition coefficient ensures that methandriol dipropionate is highly soluble in non-polar lipid vehicles such as peanut oil and sesame oil, which are standard carriers for injectable AAS. Unesterified methandriol possesses a lower logP and reduced solubility in these lipid matrices, making it unsuitable for high-concentration oil-based suspensions without precipitation [1].
| Evidence Dimension | Lipophilicity (logP) and oil vehicle solubility |
| Target Compound Data | Methandriol dipropionate: logP ~4.98, highly soluble in peanut/sesame oil |
| Comparator Or Baseline | Unesterified methandriol: Lower logP, prone to precipitation in lipid depots |
| Quantified Difference | Significant increase in non-polar partition coefficient enabling stable oil-based solutions |
| Conditions | Formulation in standard veterinary/pharmaceutical lipid vehicles |
Manufacturers of injectable solutions must select the dipropionate ester to achieve the necessary solubility and stability in standard oil-based carriers.
Methandriol dipropionate is strictly required as a certified reference material for calibrating GC-MS and LC-MS/MS equipment. It allows laboratories to accurately map retention times and validate the detection of the intact ester in hair or plasma, as well as its specific phase I metabolites (hydrolysis, Δ5 reduction, C16 hydroxylation) in urine [1].
Procured by agricultural and food safety laboratories, this compound serves as a critical analytical standard to monitor the illicit use of long-acting anabolic steroids in livestock, ensuring compliance with international food safety regulations and residue limits [1].
In pharmaceutical R&D, methandriol dipropionate is utilized as a model compound for studying the release kinetics of highly lipophilic (logP ~4.98) prodrugs from intramuscular oil depots, offering a reliable baseline for 21-day sustained release profiles [1].
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